(R)-Cetirizine-d4 Dihydrochloride

CAS No.:

Cat. No.: VC4065046

Molecular Formula: C21H25ClN2O3

Molecular Weight: 392.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C21H25ClN2O3 |

|---|---|

| Molecular Weight | 392.9 g/mol |

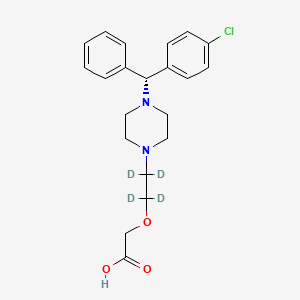

| IUPAC Name | 2-[2-[4-[(R)-(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]-1,1,2,2-tetradeuterioethoxy]acetic acid |

| Standard InChI | InChI=1S/C21H25ClN2O3/c22-19-8-6-18(7-9-19)21(17-4-2-1-3-5-17)24-12-10-23(11-13-24)14-15-27-16-20(25)26/h1-9,21H,10-16H2,(H,25,26)/t21-/m1/s1/i14D2,15D2 |

| Standard InChI Key | ZKLPARSLTMPFCP-KNFDVUFYSA-N |

| Isomeric SMILES | [2H]C([2H])(C([2H])([2H])OCC(=O)O)N1CCN(CC1)[C@H](C2=CC=CC=C2)C3=CC=C(C=C3)Cl |

| SMILES | C1CN(CCN1CCOCC(=O)O)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl |

| Canonical SMILES | C1CN(CCN1CCOCC(=O)O)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl |

Introduction

Chemical Identity and Structural Features

Molecular Composition and Isotopic Labeling

(R)-Cetirizine-d4 Dihydrochloride (CAS 1133210-23-7) has the molecular formula , with a molecular weight of 465.83 g/mol . The deuterium atoms are strategically incorporated into the ethoxy group (), replacing four hydrogens to form . This isotopic labeling minimizes metabolic interference while preserving the compound’s chemical behavior, making it ideal for mass spectrometry-based quantification .

The structure comprises a piperazine ring linked to a diphenylmethyl group and a deuterated ethoxyacetic acid side chain (Figure 1). The (R)-configuration at the chiral center ensures binding affinity to the H₁ receptor, as confirmed by comparative studies with racemic cetirizine .

Table 1: Key Chemical Properties

| Property | Value | Source |

|---|---|---|

| Melting Point | 225°C | |

| Purity (HPLC) | >95% | |

| Storage Conditions | -20°C, protected from light | |

| Solubility | Soluble in DMF, DMSO, and water |

Stereochemical Significance

The enantiomeric purity of (R)-Cetirizine-d4 Dihydrochloride is paramount, as the (S)-enantiomer exhibits negligible H₁-receptor affinity . Chiral resolution techniques, such as high-performance liquid chromatography (HPLC) with cyclodextrin-based columns, are employed to ensure >98% enantiomeric excess . This precision is critical for avoiding off-target effects in biological assays .

Synthesis and Industrial Production

Synthetic Pathways

The synthesis of (R)-Cetirizine-d4 Dihydrochloride begins with the chiral precursor (R)-{2-[4-(α-phenyl-p-chlorobenzyl)piperazin-1-yl]}ethanol. Deuterium incorporation is achieved via acid-catalyzed exchange using deuterated solvents or direct synthesis with deuterated reagents . Key steps include:

-

Alkylation: Reaction of the precursor with sodium monochloroacetate in dimethylformamide (DMF), introducing the carboxylic acid moiety .

-

Deuterium Exchange: Treatment with deuterium oxide () under reflux to replace hydrogens in the ethoxy group .

-

Salt Formation: Precipitation of the dihydrochloride salt using hydrochloric acid in anhydrous ethanol .

Table 2: Optimal Reaction Conditions

| Parameter | Value | Outcome |

|---|---|---|

| Temperature | <60°C | Minimizes racemization |

| Solvent Ratio (DMF) | 1:7 v/w | Enhances yield (85–90%) |

| Reaction Time | 12–18 hours | Ensures complete deuteration |

Industrial Challenges

Scale-up production faces hurdles in maintaining isotopic purity and avoiding proton-deuterium back-exchange. Current Good Manufacturing Practices (cGMP) mandate rigorous NMR and LC-MS validation to confirm deuterium incorporation ≥98% .

Pharmacological Profile and Mechanism of Action

H₁-Receptor Antagonism

(R)-Cetirizine-d4 Dihydrochloride inhibits histamine binding to H₁ receptors in vascular endothelium and smooth muscles, reducing allergic responses. Its affinity () surpasses that of hydroxyzine, its parent compound, due to enhanced membrane permeability from the carboxylic acid group .

Metabolic Stability

Deuteriation confers metabolic advantages:

-

CYP450 Resistance: The group impedes oxidative metabolism by cytochrome P450 enzymes, extending half-life () compared to non-deuterated cetirizine () .

-

Renal Excretion: Over 70% is excreted unchanged in urine, minimizing hepatic burden .

Analytical Applications

Quantitative Bioanalysis

(R)-Cetirizine-d4 Dihydrochloride is indispensable as an internal standard in LC-MS/MS assays. Its near-identical chromatographic behavior to cetirizine enables accurate quantification in plasma, with a lower limit of detection (LLOD) of 0.1 ng/mL .

Table 3: LC-MS/MS Parameters

| Parameter | Value |

|---|---|

| Ionization Mode | ESI+ |

| MRM Transition | 389.1 → 201.0 (quantifier) |

| Column | C18, 2.6 µm, 50 × 2.1 mm |

Pharmacokinetic Studies

Deuterated analogs facilitate distinction between endogenous and administered compounds in mass spectra, enabling precise AUC and calculations .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume